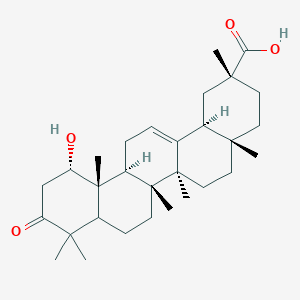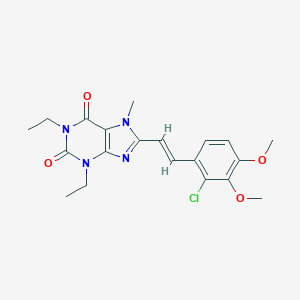![molecular formula C19H17N5O2S B234241 N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide](/img/structure/B234241.png)
N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide, commonly known as MTDP, is a novel compound that has gained significant attention in the field of medicinal chemistry. MTDP is a synthetic compound that has been designed to target specific biological processes, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
MTDP exerts its biological effects by targeting specific molecular pathways. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MTDP has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound has been shown to target multiple signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Biochemical and Physiological Effects:
MTDP has been shown to exhibit a range of biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. MTDP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. The compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTDP has several advantages for use in lab experiments. The compound is stable and can be easily synthesized in high yield and purity. MTDP is also highly selective for specific molecular targets, making it a valuable tool for studying biological processes. However, one limitation of MTDP is its relatively low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on MTDP. One area of interest is the development of new drugs based on the structure of MTDP. The compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in human trials. Another area of interest is the study of the molecular mechanisms underlying the biological effects of MTDP. Understanding these mechanisms could lead to the development of new drugs for the treatment of inflammation, cancer, and diabetes. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of MTDP, including its absorption, distribution, metabolism, and excretion in vivo.
Métodos De Síntesis
The synthesis of MTDP involves the reaction of 2-methoxy-5-nitrobenzaldehyde with 3-methyl-1,2,4-triazole-5-thiol in the presence of ammonium acetate and acetic acid. The resulting compound is then subjected to a coupling reaction with 2-phenylacetyl chloride to obtain MTDP. The synthesis of MTDP has been optimized to achieve high yield and purity, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
MTDP has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. MTDP has also been studied for its potential use as an anti-diabetic agent. The compound has been shown to improve glucose tolerance and insulin sensitivity in animal models, making it a promising candidate for the development of new drugs for the treatment of diabetes.
Propiedades
Nombre del producto |
N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide |
|---|---|
Fórmula molecular |
C19H17N5O2S |
Peso molecular |
379.4 g/mol |
Nombre IUPAC |
N-[2-methoxy-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C19H17N5O2S/c1-12-21-22-19-24(12)23-18(27-19)14-8-9-16(26-2)15(11-14)20-17(25)10-13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3,(H,20,25) |
Clave InChI |
LVQYYQAOENNNFZ-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)CC4=CC=CC=C4 |
SMILES canónico |
CC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)OC)NC(=O)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B234160.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-isopropoxybenzamide](/img/structure/B234166.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B234179.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-2-methoxybenzamide](/img/structure/B234181.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234184.png)
![4-tert-butyl-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234185.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methylbenzamide](/img/structure/B234186.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-3-fluorobenzamide](/img/structure/B234189.png)
![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234193.png)
![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]-4-methoxybenzamide](/img/structure/B234202.png)

![4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methoxyphenyl]benzamide](/img/structure/B234207.png)
